molecular formula C17H25N5O3S B2881284 5-Ethyl-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine CAS No. 2380101-13-1

5-Ethyl-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine

Cat. No. B2881284
CAS RN: 2380101-13-1
M. Wt: 379.48
InChI Key: OQPYQTDPKILMIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of a class of enzymes called protein kinases, which are involved in various cellular processes such as cell division, growth, and differentiation.

Mechanism of Action

5-Ethyl-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups from ATP to the target proteins, thereby inhibiting their activity. This mechanism of action makes 5-Ethyl-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine a potent inhibitor of various protein kinases that are involved in cellular processes such as cell division, growth, and differentiation.
Biochemical and physiological effects:
The inhibition of protein kinases by 5-Ethyl-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine has several biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of protein kinases that are involved in cell division and survival. Additionally, 5-Ethyl-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine has been shown to reduce inflammation by inhibiting the activity of protein kinases that are involved in the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

5-Ethyl-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine has several advantages as a tool compound for lab experiments. This compound is a potent and selective inhibitor of protein kinases, making it an ideal tool for studying the role of these enzymes in various cellular processes. However, 5-Ethyl-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine has some limitations as well. This compound has poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the inhibition of protein kinases by 5-Ethyl-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine can have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on 5-Ethyl-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine. One potential direction is the development of more potent and selective inhibitors of protein kinases based on the structure of this compound. Another direction is the investigation of the role of protein kinases in various diseases and the development of novel therapeutic agents that target these enzymes. Additionally, the use of 5-Ethyl-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine as a tool compound for studying the role of protein kinases in various cellular processes can lead to new insights into the mechanisms that regulate these processes.

Synthesis Methods

The synthesis of 5-Ethyl-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine involves several steps. The first step involves the reaction of 4-(4-bromobutyl)piperidine with ethyl 2-oxo-4,5,6,7-tetrahydro-1H-pyrimidine-5-carboxylate to form 5-(4-bromobutyl)-2-oxo-4,5,6,7-tetrahydro-1H-pyrimidine-4-carboxylic acid ethyl ester. The second step involves the reaction of this intermediate with 1-(1-propan-2-ylimidazol-4-yl)sulfonyl chloride to form the desired compound.

Scientific Research Applications

5-Ethyl-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine has been extensively studied for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and autoimmune disorders. This compound has shown promising results in preclinical studies as an inhibitor of protein kinases that are involved in the development and progression of these diseases.

properties

IUPAC Name

5-ethyl-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3S/c1-4-14-9-18-17(19-10-14)25-15-5-7-22(8-6-15)26(23,24)16-11-21(12-20-16)13(2)3/h9-13,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPYQTDPKILMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)S(=O)(=O)C3=CN(C=N3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.